tert-Butylsulfinyl chloride

Vue d'ensemble

Description

Tert-Butylsulfinyl chloride, also known as 2-methylpropane-2-sulfinyl chloride, is a chemical compound with the molecular formula C4H9ClOS . It can react with primary and secondary amines to form tert-butylsulfinamides, which on oxidation forms base stable tert-butylsulfonamide . It can also react with 1-thiosugars to form the corresponding carbohydrate thionolactones .

Synthesis Analysis

Tert-Butylsulfinyl chloride can be synthesized by using tert-butylmagnesium chloride as the starting material via a multi-step synthesis process .Molecular Structure Analysis

The molecular weight of tert-Butylsulfinyl chloride is 140.63166 g/mol . The molecule contains a total of 15 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Chemical Reactions Analysis

Tert-Butylsulfinyl chloride can react with primary and secondary amines to form tert-butylsulfinamides, which on oxidation forms base stable tert-butylsulfonamide . It can also react with 1-thiosugars to form the corresponding carbohydrate thionolactones .Physical And Chemical Properties Analysis

Tert-Butylsulfinyl chloride has a boiling point of 53-54 °C/19 mmHg (lit.) and a density of 1.135 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.4830 (lit.) .Applications De Recherche Scientifique

Synthesis of tert-Butylsulfinamides

tert-Butylsulfinyl chloride: reacts with primary and secondary amines to form tert-butylsulfinamides . These sulfinamides, upon oxidation, yield base-stable tert-butylsulfonamide, which is significant in various organic synthesis processes .

Formation of Carbohydrate Thionolactones

This compound can also react with 1-thiosugars to produce carbohydrate thionolactones, which are valuable in the study of carbohydrates and their derivatives .

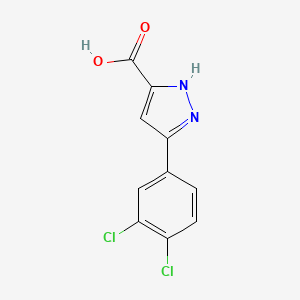

Medicinal Chemistry: PDE4 Inhibitors

In medicinal chemistry, tert-Butylsulfinyl chloride is used in the synthesis of pyrazole derivatives, which act as effective PDE4 inhibitors for treating anti-inflammatory diseases .

Asymmetric Synthesis

The tert-butylsulfinyl group’s highly stereodirecting nature is utilized in asymmetric synthesis, providing good to excellent diastereoselectivities during nucleophilic addition to sulfinimines .

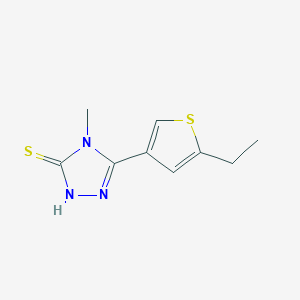

Synthesis of N-Heterocyclic Compounds

It plays a role in the synthesis of N-heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .

Large-Scale Chemical Reactions

Due to its easy access and removal from reaction mixtures, tert-Butylsulfinyl chloride is widely used in large-scale chemical reactions .

Mécanisme D'action

Target of Action

Tert-Butylsulfinyl chloride primarily targets primary and secondary amines . These amines play a crucial role in various biochemical reactions, serving as the building blocks for proteins and other complex molecules.

Mode of Action

The compound interacts with its targets through a chemical reaction. Specifically, tert-Butylsulfinyl chloride reacts with primary and secondary amines to form tert-butylsulfinamides . This reaction is a key step in the compound’s mode of action.

Biochemical Pathways

The formation of tert-butylsulfinamides from the reaction of tert-Butylsulfinyl chloride with amines can lead to the production of base-stable tert-butylsulfonamide upon oxidation . This process affects the biochemical pathways involving these molecules, potentially influencing various downstream effects.

Result of Action

The primary result of tert-Butylsulfinyl chloride’s action is the formation of tert-butylsulfinamides and, upon oxidation, base-stable tert-butylsulfonamide . These molecules can have various molecular and cellular effects, depending on their specific roles and interactions within the biological system.

Safety and Hazards

Tert-Butylsulfinyl chloride is classified as a flammable liquid (Category 3) and can cause severe skin burns and eye damage (Category 1B) . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this chemical .

Orientations Futures

Tert-Butylsulfinyl chloride’s ability to react with primary and secondary amines to form tert-butylsulfinamides, which on oxidation forms base stable tert-butylsulfonamide, suggests potential applications in the synthesis of various chemical compounds .

Relevant Papers A paper titled “Properties of the tert-butyl halide solvolysis transition states” discusses the solvolysis of tert-butyl chloride . Although it does not directly discuss tert-Butylsulfinyl chloride, it provides valuable insights into the properties and reactions of tert-butyl compounds.

Propriétés

IUPAC Name |

2-methylpropane-2-sulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClOS/c1-4(2,3)7(5)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJKQOWJEZSNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405575 | |

| Record name | tert-Butylsulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butylsulfinyl chloride | |

CAS RN |

31562-43-3 | |

| Record name | tert-Butylsulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropane-2-sulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the reaction mechanism of tert-Butylsulfinyl chloride with N-hydroxyureas?

A: tert-Butylsulfinyl chloride (1) reacts with N-hydroxyureas (2) in the presence of a tertiary amine, such as pyridine, to form N-tert-butylsulfonylureas. The proposed mechanism involves the formation of an unstable O-tert-butylsulfinyl-N-hydroxyurea intermediate (3). This intermediate undergoes a homolytic cleavage of the N-O bond, generating a radical pair within a solvent cage. [] The presence of these radicals is supported by the observation of Chemically Induced Dynamic Nuclear Polarization (CIDNP) effects. [] The fate of the initially formed N'-(di)substituted carbamoylaminyl radicals can vary, leading to different reaction products. []

Q2: How does tert-Butylsulfinyl chloride react with tert-butyl hydroperoxide? What evidence supports this mechanism?

A: In the presence of pyridine, tert-Butylsulfinyl chloride reacts with tert-butyl hydroperoxide to yield a variety of products, including pyridinium tert-butylsulfonate, tert-butyl tert-butylthiolsulfonate, tert-butanol, and tert-butylsulfonyl chloride. [] The proposed mechanism suggests the initial formation of tert-butyl tert-butylperoxysulfinate (5), followed by homolytic cleavage through a radical cage process. [] Strong evidence for this radical pair mechanism comes from the observation of 1H CIDNP effects. [] Interestingly, the homolytic dissociation of the peroxysulfinate intermediate contrasts with the typical heterolytic cleavage observed in similar compounds. []

Q3: Can tert-Butylsulfinyl chloride be used for enantioselective synthesis?

A: Yes, tert-Butylsulfinyl chloride can be used in palladium-catalyzed enantioselective 1,3-rearrangements of racemic allylic sulfinates to synthesize enantioenriched allylic sulfones. [] This reaction likely proceeds through an intermolecular pathway involving a cationic pi-allylpalladium complex and the sulfinate ion. [] The use of chiral ligands, like N,N'-(1R,2R)-1,2-cyclohexanediylbis[2-(diphenylphosphino)benzamide], allows for high enantioselectivity in the formation of the desired sulfone product. [] Additionally, this reaction can be utilized for the kinetic resolution of racemic allylic sulfinates, providing access to enantioenriched sulfinate esters. []

Q4: Does tert-Butylsulfinyl chloride react with tert-butyl hydrodisulfide?

A: Yes, tert-Butylsulfinyl chloride reacts with tert-butyl hydrodisulfide in the presence of pyridine to afford tert-butylsulfinyl tert-butyldisulfide in high yield. [] Compared to the peroxysulfinate intermediate formed in the reaction with tert-butyl hydroperoxide, this disulfide analog exhibits significantly slower thermal decomposition, attributed to the higher S-S bond dissociation energy compared to the O-O bond. [] At elevated temperatures, the disulfide decomposes to yield tert-butyl tert-butylthiolsulfonate and di-tert-butyl tetrasulfide, likely through a homolytic pathway. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)

![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)